

Bis(2-methoxyethyl)aminosulfur trifluoride for beginners

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(2-methoxyethyl)aminosulfur trifluoride

Cat. No.: B151604

[Get Quote](#)

An In-Depth Technical Guide to **Bis(2-methoxyethyl)aminosulfur Trifluoride** for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Welcome to a comprehensive exploration of **Bis(2-methoxyethyl)aminosulfur trifluoride**, a cornerstone reagent in modern synthetic chemistry. This guide is designed for professionals in research and drug development, offering in-depth insights into its application, mechanism, and handling.

Introduction: A Safer, More Stable Alternative in Fluorination Chemistry

Bis(2-methoxyethyl)aminosulfur trifluoride, widely recognized by its trade name Deoxo-Fluor®, is a versatile and highly effective deoxofluorinating agent.^{[1][2][3]} It has gained prominence as a safer and more thermally stable alternative to the traditional reagent, Diethylaminosulfur Trifluoride (DAST).^{[1][3][4][5][6]} The strategic incorporation of fluorine atoms into organic molecules is a critical aspect of modern drug discovery, enhancing properties such as metabolic stability, binding affinity, and bioavailability.^{[7][8]} Deoxo-Fluor® provides a reliable and efficient means to achieve these transformations.^{[3][8]}

The primary advantage of Deoxo-Fluor® over DAST lies in its enhanced thermal stability, which significantly reduces the risk of uncontrolled exothermic decomposition during reactions or

storage.[1][3][9] This increased stability is attributed to the conformational rigidity provided by the coordination of the alkoxy groups with the electron-deficient sulfur atom.[1] This key feature allows for a wider reaction window, including the possibility of conducting reactions at higher temperatures to improve rates and yields, a crucial factor for both laboratory-scale synthesis and industrial applications.[3]

Core Applications in Organic Synthesis

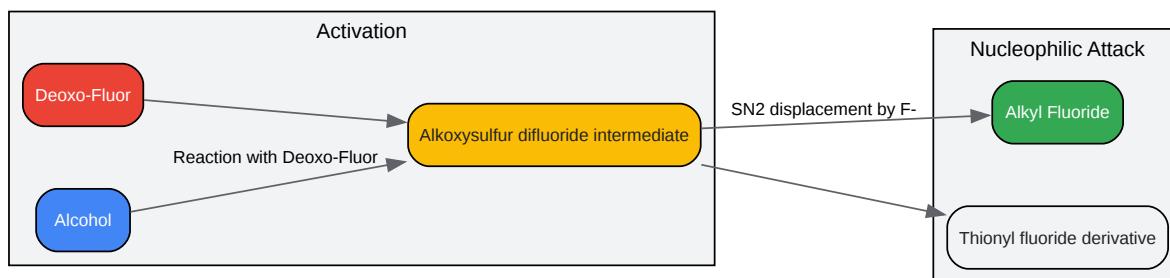
Deoxo-Fluor® is a broad-spectrum fluorinating agent capable of converting a variety of oxygen-containing functional groups into their fluorinated counterparts.[1][10] Its primary applications include the conversion of alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides or trifluoromethyl derivatives.[1][6][10]

Deoxyfluorination of Alcohols

The conversion of hydroxyl groups to fluoro-alkyl functionalities is a fundamental transformation in medicinal chemistry.[3] Deoxo-Fluor® efficiently replaces the hydroxyl group of primary, secondary, and tertiary alcohols with a fluorine atom.[11] The reaction generally proceeds under mild conditions, and in the case of chiral alcohols, often with inversion of stereochemistry, consistent with an SN2-type mechanism.[6]

Conversion of Carbonyls to Gem-Difluorides

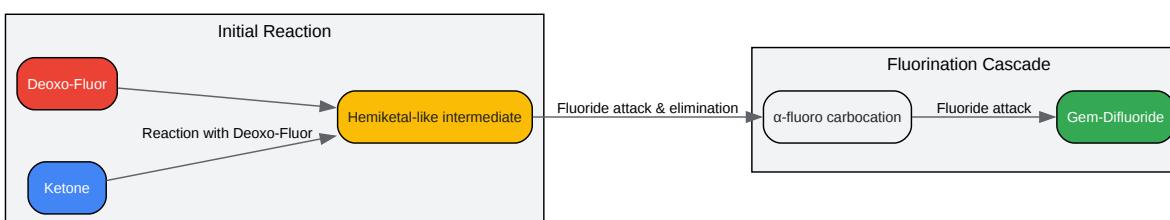
Deoxo-Fluor® is highly effective for the gem-difluorination of aldehydes and ketones.[1][11] This transformation is particularly valuable in drug design, as the difluoromethyl group can act as a bioisostere for other functional groups, influencing the molecule's electronic properties and metabolic stability. While the fluorination of aldehydes and alkyl ketones proceeds readily, diaryl ketones are less reactive and may require more forcing conditions.[12]


Transformations of Carboxylic Acids

Carboxylic acids can be converted to highly reactive acyl fluorides using Deoxo-Fluor®.[3][9] These acyl fluorides are valuable intermediates in organic synthesis and can be used in one-pot procedures to generate amides, including Weinreb amides, and peptides with minimal racemization.[13][14][15][16] Furthermore, under certain conditions, carboxylic acids can be converted directly to trifluoromethyl derivatives.[1][6]

Understanding the Mechanism of Action

The fluorination reactions with Deoxo-Fluor® proceed through the formation of an intermediate where the oxygen atom of the substrate is replaced by a fluorine atom from the reagent. The general mechanism involves the activation of the oxygen-containing functional group by the electrophilic sulfur atom of Deoxo-Fluor®, followed by nucleophilic attack of a fluoride ion.


Workflow for Deoxyfluorination of Alcohols

[Click to download full resolution via product page](#)

Caption: General workflow for the deoxyfluorination of an alcohol using Deoxo-Fluor®.

Mechanism for Gem-Difluorination of Ketones

[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the gem-difluorination of a ketone with Deoxo-Fluor®.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be adapted based on the specific substrate and desired scale. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[\[12\]](#)[\[17\]](#)[\[18\]](#)

General Procedure for the Deoxyfluorination of an Alcohol

- To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.[\[5\]](#)
- Slowly add Deoxo-Fluor® (1.2-1.5 equiv) to the cooled solution via syringe.
- Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

General Procedure for the Gem-Difluorination of a Ketone

- In a suitable reaction vessel (e.g., a round-bottom flask), dissolve the ketone (1.0 equiv) in an anhydrous solvent like DCM under an inert atmosphere.[\[5\]](#)

- Add Deoxo-Fluor® (2.0-3.0 equiv) to the solution. For less reactive ketones, a catalytic amount of a Lewis acid or a protic source like ethanol may be beneficial.[5]
- Stir the reaction at room temperature or heat as necessary (e.g., reflux in DCM). Monitor the reaction progress by TLC or GC-MS.[12]
- After the reaction is complete, carefully pour the mixture into a cooled, saturated solution of sodium bicarbonate to quench the excess reagent.
- Work up the reaction as described in the alcohol fluorination protocol.
- Purify the resulting gem-difluoride by column chromatography.

Quantitative Data Summary

Property	Value	Reference(s)
CAS Number	202289-38-1	[3][4][8][19][20]
Molecular Formula	C ₆ H ₁₄ F ₃ NO ₂ S	[2][8][19]
Molecular Weight	221.24 g/mol	[2][4][5][19]
Appearance	Clear to dark yellow liquid	[2][4][5]
Density	~1.2 g/mL at 25 °C	[4][5][21]
Decomposition Temp.	Initiates at 140 °C	[12]

Safety and Handling: A Critical Overview

Deoxo-Fluor® is a reactive and hazardous chemical that must be handled with extreme care. [12][17]

- Handling: Always handle Deoxo-Fluor® in a well-ventilated chemical fume hood.[12][17][18] It is volatile and a respiratory hazard.[12] Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[17][22]
- Reactivity with Water: Deoxo-Fluor® reacts rapidly and exothermically with water, generating hazardous hydrogen fluoride (HF).[12][18] Therefore, all glassware must be oven-dried, and

reactions should be conducted under anhydrous conditions.

- Storage: Store Deoxo-Fluor® in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, and strong bases.[17][18] It should be stored under an inert atmosphere and refrigerated (2–8 °C).[17][22] Do not store in glass containers.[17]
- Thermal Stability: While more stable than DAST, Deoxo-Fluor® will decompose, initiating at 140 °C.[12] It is recommended to keep reaction temperatures below 110 °C for safety.[12]
- First Aid: In case of skin contact, immediately flush with copious amounts of water.[17] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[17] If inhaled, move the person to fresh air.[17] If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.[17]

Conclusion: The Superior Choice for Modern Fluorination

Bis(2-methoxyethyl)aminosulfur trifluoride has established itself as a superior reagent for a wide range of deoxofluorination reactions. Its enhanced thermal stability offers a significant safety advantage over traditional reagents like DAST, making it more amenable to both small-scale research and large-scale industrial applications. The versatility of Deoxo-Fluor® in converting alcohols, carbonyls, and carboxylic acids into their fluorinated derivatives underscores its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. By understanding its properties, mechanisms, and proper handling procedures, researchers can effectively and safely leverage the power of this exceptional fluorinating agent.

References

- Chang, Y., Lee, H., & Bae, C. (n.d.). Organic Syntheses Procedure.
- SynQuest Laboratories. (n.d.). **Bis(2-methoxyethyl)aminosulfur trifluoride** Safety Data Sheet.
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). **Bis(2-methoxyethyl)aminosulfur Trifluoride**: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. *Journal of Organic Chemistry*, 64(19), 7048–7054.
- Benchchem. (n.d.). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives.

- ResearchGate. (n.d.). Deoxo-Fluor [**Bis(2-methoxyethyl)aminosulfur Trifluoride**]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. *Synthesis*, 2002(17), 2561–2578.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Deoxo-Fluor.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. *The Pharma Journal*, 7(2b), 207.
- Scribd. (n.d.). Deoxofluor.
- Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). (n.d.).
- ChemicalBook. (2025). **Bis(2-methoxyethyl)aminosulfur trifluoride**.
- SCI. (n.d.). Simpler fluorine chemistry.
- DAST and Deoxo-Fluor. (2023, August 14).
- CymitQuimica. (n.d.). CAS 202289-38-1: Deoxo-Fluor.
- White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. *Journal of Organic Chemistry*, 69(7), 2573–2576.
- Common Organic Chemistry. (n.d.). **Bis(2-methoxyethyl)aminosulfur Trifluoride** (Deoxo-Fluor).
- Sigma-Aldrich. (n.d.). **Bis(2-methoxyethyl)aminosulfur Trifluoride** (Deoxo-Fluor®).
- Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
- White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. PubMed.
- Why Buy **Bis(2-methoxyethyl)aminosulfur Trifluoride**: A Manufacturer's Perspective. (n.d.).
- White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal.
- That Chemist. (2024, July 19). Deoxy-Fluorine Chemistry (Important Papers) [Video]. YouTube.
- Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. *Synthesis*, 57, 1517–1541.
- Sigma-Aldrich. (n.d.). **Bis(2-methoxyethyl)aminosulfur Trifluoride** (Deoxo-Fluor®).
- Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
- PubChem. (n.d.). (Bis(2-methoxyethyl)amino)sulfur trifluoride.
- Apollo Scientific. (n.d.). Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF.

- Lal, G. S., Pez, G. P., & Prozonic, F. M. (1999). **Bis(2-methoxyethyl)aminosulfur trifluoride**: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. *Chemical Communications*, (3), 215-216.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. nbinno.com [nbinno.com]
- 4. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 15. [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]

- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. (Bis(2-methoxyethyl)amino)sulfur trifluoride | C6H14F3NO2S | CID 2734690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 202289-38-1 Cas No. | Deoxo Fluor, 50% solution in THF | Apollo [store.apolloscientific.co.uk]
- 21. Bis(2-methoxyethyl)aminosulfur trifluoride | 202289-38-1 [chemicalbook.com]
- 22. Deoxo-Fluor 溶液 50% in THF | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Bis(2-methoxyethyl)aminosulfur trifluoride for beginners]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151604#bis-2-methoxyethyl-aminosulfur-trifluoride-for-beginners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com